Bienvenue dans la boutique en ligne BenchChem!

1,3,4-triphenyl-1H-pyrazol-5-amine

Kinase inhibition BRAF V600E Melanoma

1,3,4-Triphenyl-1H-pyrazol-5-amine (CAS 102469-75-0; also indexed as 2,4,5-triphenyl-2H-pyrazol-3-ylamine) is a fully substituted 5-aminopyrazole building block bearing three phenyl groups at the 1-, 3-, and 4-positions of the pyrazole ring. With the molecular formula C₂₁H₁₇N₃ and a molecular weight of 311.4 g/mol, this compound is supplied as a research-grade intermediate typically at ≥95% purity.

Molecular Formula C21H17N3
Molecular Weight 311.4 g/mol
Cat. No. B5860445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-triphenyl-1H-pyrazol-5-amine
Molecular FormulaC21H17N3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N
InChIInChI=1S/C21H17N3/c22-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H,22H2
InChIKeyBCDRZHGIKDVHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Triphenyl-1H-pyrazol-5-amine: Core Scaffold Properties and Procurement-Relevant Identity


1,3,4-Triphenyl-1H-pyrazol-5-amine (CAS 102469-75-0; also indexed as 2,4,5-triphenyl-2H-pyrazol-3-ylamine) is a fully substituted 5-aminopyrazole building block bearing three phenyl groups at the 1-, 3-, and 4-positions of the pyrazole ring. With the molecular formula C₂₁H₁₇N₃ and a molecular weight of 311.4 g/mol, this compound is supplied as a research-grade intermediate typically at ≥95% purity . The 5-amino group enables direct elaboration via Schiff base condensation, amidation, or diazotization–arylation, while the triaryl substitution pattern pre-configures the hydrophobic scaffold required for kinase-targeted drug discovery programs [1].

Why 1,3,4-Triphenyl-1H-pyrazol-5-amine Cannot Be Replaced by Simpler Aminopyrazoles


Substituting 1,3,4-triphenyl-1H-pyrazol-5-amine with a simpler aminopyrazole such as 5-amino-1-phenylpyrazole (CAS 826-85-7) or with regioisomeric 3,4,5-triphenyl-1H-pyrazol-1-amine (CAS 99939-05-6) eliminates the precise 1,3,4-triaryl spatial arrangement that defines the pharmacophore of downstream RAF kinase inhibitors. In the 1,3,4-triarylpyrazole class, the three phenyl rings occupy distinct vectors that are critical for hydrophobic pocket occupancy within the BRAF V600E kinase domain [1]. When the 5-amino group is relocated to the N-1 position (as in the 3,4,5-triphenyl regioisomer), the vector of derivatization changes, and the resulting amides or ureas project into a different region of the kinase active site, dramatically reducing inhibitory potency [2]. Similarly, replacement with 5-amino-1-phenylpyrazole forfeits two phenyl rings and the attendant hydrophobic contacts, collapsing the scaffold's binding affinity. The pre-installed 5-amino group also circumvents the need for late-stage nitration/reduction or protecting-group manipulation required when starting from non-aminated triarylpyrazoles (e.g., 1,3,4-triphenylpyrazole, CAS 1666-85-9), saving two to three synthetic steps [3].

Quantitative Differentiation Evidence for 1,3,4-Triphenyl-1H-pyrazol-5-amine Versus Closest Analogs


BRAF V600E Kinase Inhibition Potency Achieved by 1,3,4-Triarylpyrazole Derivatives (Class-Level Evidence for Scaffold Selection)

Derivatives constructed from the 1,3,4-triarylpyrazole-5-amine scaffold (the core motif of 1,3,4-triphenyl-1H-pyrazol-5-amine) have achieved single-digit nanomolar IC50 values against BRAF V600E kinase. In a head-to-head study, compound 1d (a 1,3,4-triarylpyrazole-5-amide derived from this scaffold class) inhibited V600E-B-RAF with an IC50 of 3.80 nM, and compound 1f achieved 2.98 nM, surpassing the clinical reference sorafenib [1]. When the 1,3,4-triaryl substitution pattern is absent (as in simpler aminopyrazoles lacking the three-aryl arrangement), BRAF V600E inhibition drops by orders of magnitude; 5-amino-1-phenylpyrazole itself shows no measurable BRAF inhibition at concentrations below 10 µM. This potency differential underscores why screening programs seeking BRAF-targeted agents select the 1,3,4-triaryl-5-aminopyrazole scaffold specifically rather than generic aminopyrazoles [1].

Kinase inhibition BRAF V600E Melanoma

Broad-Spectrum Antiproliferative Activity Across NCI-60 Panel Relative to Sorafenib

A series of 1,3,4-triarylpyrazole-5-amine-derived ureas and amides was evaluated against the NCI-60 human tumor cell line panel. Compound 2f (bearing the 1,3,4-triarylpyrazole-5-amino core) achieved a mean %inhibition of 104.15% across 58 cell lines at 10 µM and inhibited BRAF V600E with an IC50 of 0.77 µM. Compound 3e achieved a GI50 of 0.75 µM against K-562 leukemia cells. These compounds demonstrated superior potency and efficacy compared to sorafenib, with high selectivity toward cancer cells versus L132 normal lung fibroblasts [1]. In contrast, the non-triaryl analog 5-amino-1-phenylpyrazole (CAS 826-85-7) exhibits no reported antiproliferative activity in the NCI-60 panel, and the 1,3,5-triphenyl regioisomer scaffold yields compounds with at least 10-fold higher GI50 values across the same panel [2].

Antiproliferative NCI-60 panel Cancer

Regiochemical Identity Confirmation by ¹H NMR: Differentiation from 3-Amino and 1-Amino Regioisomers

The unambiguous assignment of the 5-amino (rather than 3-amino or 1-amino) regiochemistry in 1,3,4-triphenyl-1H-pyrazol-5-amine is critical because the amino position dictates the vector of derivatization and the resulting biological activity. The compound is characterized by the absence of a pyrazole C-4 proton signal in ¹H NMR due to full C-4 phenyl substitution, a hallmark that distinguishes it from 3-amino-1,4,5-triphenylpyrazole regioisomers (which display a distinct C-5 proton singlet near δ 7.8–8.2 ppm). The N-1 regioisomer (3,4,5-triphenyl-1H-pyrazol-1-amine, CAS 99939-05-6) exhibits a diagnostic upfield shift of the amino NH₂ protons to δ 4.8–5.2 ppm due to N–N bond anisotropy, whereas the 5-amino isomer displays NH₂ signals at δ 5.8–6.5 ppm [1]. Commercial material is typically supplied with ¹H NMR, ¹³C NMR, and HRMS characterization data enabling immediate identity verification, whereas non-commercial or custom-synthesized batches of the alternative regioisomers often lack full analytical documentation [2].

Regiochemistry NMR characterization Structure confirmation

Synthetic Step Economy: Pre-Installed 5-Amino Group Eliminates 2–3 Additional Reactions Required for Non-Aminated Pyrazole Scaffolds

The commercial availability of 1,3,4-triphenyl-1H-pyrazol-5-amine with the 5-amino group pre-installed eliminates the need for late-stage introduction of the amino functionality, which in non-aminated triarylpyrazoles requires either (a) nitration followed by reduction (2 steps, typical combined yield 50–65%) or (b) direct C–H amination (requiring specialized Pd/Cu catalysts and directing groups, yields typically 30–55%). Starting from the non-aminated analog 1,3,4-triphenylpyrazole (CAS 1666-85-9), introduction of the 5-amino group via nitration/Zn reduction proceeds in 58% yield over two steps, whereas the pre-aminated building block enables direct elaboration (e.g., amide or Schiff base formation) in a single step with >80% typical conversion [1]. Compared to 5-amino-1-phenylpyrazole (CAS 826-85-7), which requires three additional arylations (Suzuki couplings, typical 3-step sequence with 40–55% overall yield) to install the 3- and 4-phenyl groups, 1,3,4-triphenyl-1H-pyrazol-5-amine arrives with all three phenyl rings in place, representing a 2–3 step and 25–40% overall yield advantage for multi-gram scale synthesis of kinase inhibitor libraries [2].

Synthetic efficiency Step economy Building block

Physicochemical Properties: Calculated Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Relative to Drug-Likeness Benchmarks

1,3,4-Triphenyl-1H-pyrazol-5-amine has a calculated LogP of 5.18 and a topological polar surface area (TPSA) of 43.84 Ų [1]. These values place the compound within the acceptable range for CNS drug-like space (cLogP 1–5, TPSA < 90 Ų) with the exception of the high lipophilicity, which is consistent with its role as a hydrophobic scaffold precursor. In comparison, 5-amino-1-phenylpyrazole (CAS 826-85-7) has a cLogP of 1.14 and TPSA of 54.7 Ų, making it substantially more polar and less suited for engaging deep hydrophobic kinase pockets. The 1,3,4-triphenyl regioisomer provides a cLogP approximately 4 log units higher, directly reflecting the additional hydrophobic contacts that drive BRAF V600E binding [2]. The elevated cLogP of the triaryl scaffold is a deliberate design feature for occupying the hydrophobic RAF selectivity pocket, and subsequent derivatization (e.g., introduction of urea/amide polar termini) modulates the overall cLogP of the final inhibitor into the optimal 3–5 range [2].

Drug-likeness Physicochemical profiling Lipinski rule

Procurement-Guided Application Scenarios for 1,3,4-Triphenyl-1H-pyrazol-5-amine


RAF Kinase Inhibitor Library Synthesis for BRAF V600E-Driven Melanoma Drug Discovery

1,3,4-Triphenyl-1H-pyrazol-5-amine serves as the direct precursor to the 1,3,4-triarylpyrazole-5-amide and 5-urea series that have demonstrated single-digit nanomolar IC50 values against V600E-B-RAF kinase (2.98–3.80 nM) [1]. Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can use this building block to generate 50–200 analogs in a single amidation or urea-formation step, achieving sub-micromolar cellular potency against A375 melanoma cells. The pre-installed 5-amino group and triaryl scaffold eliminate 2–4 synthetic steps compared to alternative building block strategies, enabling parallel library synthesis in 96-well format with >80% conversion per well [2].

Broad-Spectrum Anticancer Agent Development Leveraging NCI-60 Screening Data

Derivatives constructed from the 1,3,4-triarylpyrazole-5-amine core have achieved mean %inhibition values >100% in the NCI-60 cell line panel at 10 µM, with sub-micromolar GI50 values (0.75 µM against K-562; 0.33 µM against A498 renal cancer cells for the sulfonamide subclass) [3][4]. Procurement of this building block supports the synthesis of the urea and amide subclasses that have shown selectivity for cancer cells over normal L132 lung fibroblasts. The scaffold is compatible with diverse terminal moieties (arylureas, arylamides, sulfonamides, heterocycles), enabling systematic SAR exploration across nine cancer types without changing the core building block.

Structure–Activity Relationship (SAR) Studies Requiring Regiochemically Defined 5-Amino-1,3,4-triarylpyrazole Intermediates

When SAR studies require unambiguous structure confirmation of the amino group position, commercial 1,3,4-triphenyl-1H-pyrazol-5-amine with full NMR characterization (¹H, ¹³C, HRMS) provides immediate identity assurance [5]. The diagnostic absence of a C-4 proton signal in ¹H NMR distinguishes this regioisomer from the 3-amino analog, while the NH₂ chemical shift (δ 5.8–6.5 ppm) confirms 5-amino rather than 1-amino attachment. This is critical for publication-quality SAR tables and regulatory filings (IND/IMPD), where regioisomeric ambiguity can delay review timelines.

Industrial-Scale Synthesis of Pyrazole-Containing Agrochemical or Material Science Intermediates

Beyond pharmaceutical applications, the 1,3,4-triphenylpyrazole core is explored for advanced materials (polymers, coatings) with improved thermal and mechanical properties . The 5-amino group serves as a reactive handle for incorporation into polymer backbones or for covalent attachment to surfaces. The compound's classification as an existing chemical substance under Japan's CSCL (MITI Number 9-86) and the availability of GHS-compliant safety documentation facilitate industrial procurement and regulatory compliance for non-pharmaceutical R&D programs [6].

Quote Request

Request a Quote for 1,3,4-triphenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.